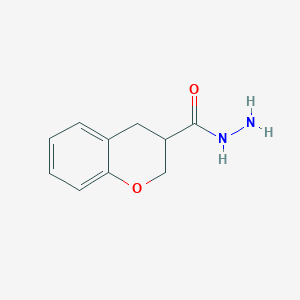

Chromane-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZHHAIRMIQRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205314 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097790-45-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chromane 3 Carbohydrazide and Its Derivatives

Advanced Synthetic Routes

The Vilsmeier-Haack reaction is a versatile and powerful synthetic tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com This reaction has been extensively applied in heterocyclic chemistry and serves as one of the most efficient and direct methods for the synthesis of 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes), which are critical precursors for chromane (B1220400) derivatives, including Chromane-3-carbohydrazide. sciforum.netuniven.ac.zaresearchgate.net The reaction's utility stems from its use of common reagents and its applicability to a wide range of substrates, providing the essential aldehyde functionality at the C3 position of the chromone (B188151) ring system. sciforum.netresearchgate.net

The process typically involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a Vilsmeier reagent. scite.aiasianpubs.org This reagent, a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.com The Vilsmeier reagent is a mild electrophile that attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone. chemistrysteps.com The mechanism proceeds through formylation, followed by an intramolecular cyclization and dehydration, to yield the final 3-formylchromone structure. univen.ac.zaresearchgate.net This one-pot synthesis is highly valued for its good to excellent yields. sciforum.netuniven.ac.za

The general synthetic scheme begins with the dropwise addition of phosphorus oxychloride to cooled DMF, followed by the introduction of the substituted 2-hydroxyacetophenone. asianpubs.org The reaction mixture is typically stirred and allowed to proceed at room temperature before being quenched with ice water to precipitate the solid 3-formylchromone product, which can then be purified by recrystallization. sciforum.netasianpubs.org

Detailed research has demonstrated the broad scope of this reaction. Various substituted 2-hydroxyacetophenones can be successfully converted into their corresponding 3-formylchromones, with yields often ranging from 70% to over 90%. sciforum.netuniven.ac.zaasianpubs.org The aldehyde group of these chromone precursors is then available for subsequent chemical transformations, such as oxidation to a carboxylic acid, which is a necessary step in the synthetic pathway toward this compound.

The following table summarizes representative findings from studies utilizing the Vilsmeier-Haack reaction for the synthesis of various substituted 3-formylchromones from their respective 2-hydroxyacetophenone precursors.

| Starting Material (Substituted 2-Hydroxyacetophenone) | Product (Substituted 3-Formylchromone) | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxyacetophenone | 3-Formylchromone | Not Specified | uchile.cl |

| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-3-formylchromone | 71 | asianpubs.org |

| 2-Hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 67 | asianpubs.org |

| 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 73 | asianpubs.org |

| 2-Hydroxy-3-bromo-5-methylacetophenone | 8-Bromo-6-methyl-3-formylchromone | 78 | asianpubs.org |

| 2,4-Dihydroxyacetophenone | 7-Hydroxy-3-formylchromone | 69 | asianpubs.org |

| 2,4-Dihydroxy-3-bromoacetophenone | 7-Hydroxy-8-bromo-3-formylchromone | 74 | asianpubs.org |

| 3-Iodo-5-chloro-2-hydroxyacetophenone | 8-Iodo-6-chloro-chromone-3-carbaldehyde | 90 | univen.ac.za |

| 3-Iodo-5-bromo-2-hydroxyacetophenone | 8-Iodo-6-bromo-chromone-3-carbaldehyde | 85 | univen.ac.za |

Biological Activity Spectrum of Chromane 3 Carbohydrazide and Its Analogs

Antimicrobial Properties

Chromane-3-carbohydrazide derivatives have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. These properties are attributed to the unique structural features of the chromane (B1220400) nucleus combined with the reactive carbohydrazide (B1668358) moiety, which allows for the synthesis of a wide array of analogs with enhanced antimicrobial potential.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been investigated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Research has shown that certain analogs exhibit significant inhibitory activity against pathogenic strains. For instance, studies on 2-oxo-2H-chromene-3-carbohydrazide derivatives have demonstrated their potential as antibacterial agents. researchgate.net

The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Various studies have reported the MIC values of different this compound analogs against clinically relevant bacteria. For example, certain novel 3-nitro-2H-chromene derivatives have shown potent activity against multidrug-resistant strains of Staphylococcus aureus (a Gram-positive bacterium) and Staphylococcus epidermidis, with MIC values as low as 1–8 μg/mL. nih.gov In contrast, the activity against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa can be more variable, with some derivatives showing modest activity. nih.gov Modifications to the core structure, such as the introduction of halogen atoms, have been shown to enhance the antibacterial potency of these compounds. nih.gov

| Bacterial Strain | Gram Type | Compound Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Tri-halogenated 3-nitro-2H-chromene | 4 | nih.gov |

| Staphylococcus epidermidis | Gram-Positive | Tri-halogenated 3-nitro-2H-chromene | 1-4 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Robenidine analogue | 1.0 | nih.gov |

| Escherichia coli | Gram-Negative | Robenidine analogue | 16 | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Robenidine analogue | 32 | nih.gov |

Antifungal Activity Investigations

In addition to their antibacterial properties, this compound analogs have been evaluated for their antifungal activity. These investigations have revealed that certain derivatives are effective against a range of fungal pathogens. For example, some synthesized coumarin[8,7-e] rsc.orgnih.govoxazine (B8389632) derivatives, which share a core structural similarity, have shown good antifungal activity against several plant pathogenic fungi, including Botrytis cinerea. researchgate.netnih.gov

The efficacy of these compounds is also determined by their MIC values against various fungal species. Research has demonstrated that specific structural modifications can lead to potent antifungal agents. For instance, some of the most active coumarin (B35378) oxazine derivatives have exhibited EC50 values as low as 2.1 nM against Botrytis cinerea. researchgate.net

| Fungal Strain | Compound Type | EC50 | Reference |

|---|---|---|---|

| Botrytis cinerea | Coumarin[8,7-e] rsc.orgnih.govoxazine derivative | 2.1 nM | researchgate.net |

| Botrytis cinerea | Fungicide candidate 5f | 5.75 μg/mL | researchgate.net |

| Rhizoctonia solani | Fungicide candidate 5f | 28.96 μg/mL | researchgate.net |

Anti-tubercular Activity

Tuberculosis remains a significant global health issue, necessitating the development of new therapeutic agents. Chromane-based derivatives have been explored for their potential to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Specifically, carbohydrazide-containing compounds have been synthesized and evaluated for their anti-tubercular effects. nih.gov

Several studies have identified chromane analogs with promising activity against M. tuberculosis. For instance, a series of 4-methyl-7-substituted coumarin hybrids were found to be potent against Mycobacterium tuberculosis H37Rv strains, with some compounds exhibiting MIC values as low as 0.625 μg/mL. mdpi.com Furthermore, certain carborane derivatives of cyclam have demonstrated very high potency, with MIC50 values below 1 μM. rsc.org These findings highlight the potential of the chromane scaffold in the development of novel anti-tubercular drugs.

| Mycobacterium Strain | Compound Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | 4-Methyl-7-substituted coumarin hybrid | 0.625 | mdpi.com |

| Mycobacterium tuberculosis H37Rv | Hydrazide derivative containing 1,3,4-Oxadiazole | 8 | semanticscholar.org |

| Pyrazinamide-resistant M. tuberculosis | Hydrazide derivative containing 1,3,4-Oxadiazole | 4 | semanticscholar.org |

Antiviral Potential

The antiviral properties of chromane derivatives have been a subject of increasing interest. These compounds have shown activity against a range of viruses, including both RNA and DNA viruses, by targeting various stages of the viral life cycle.

Inhibition of Human Immunodeficiency Virus Type 1 Integrase (HIV-1 IN)

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral drug development. mdpi.com A series of novel coumarin-3-carbohydrazide derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. rsc.org These compounds have shown promising activity with some exhibiting IC50 values in the nanomolar range. rsc.org The inhibitory mechanism is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing the integration of the viral DNA into the host genome. rsc.org

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivative | HIV-1 Integrase | nM range | rsc.org |

| Quinolinone acid inhibitor | HIV-1 Integrase | μM range | nih.gov |

Antiviral Activity against DNA and RNA Viruses

The broad antiviral potential of chromane derivatives extends to both DNA and RNA viruses. Phytochemicals containing the chromene nucleus have demonstrated potent activity against a variety of these viruses. nih.gov For example, certain chromone (B188151) alkaloids have shown activity against Herpes Simplex Virus (HSV), a DNA virus, and Human Immunodeficiency Virus (HIV), an RNA virus. nih.gov

Furthermore, chromene derivatives have been investigated for their activity against other RNA viruses such as the Dengue virus and influenza A virus. nih.govresearchgate.net The antiviral mechanism of these compounds can vary, with some interfering with viral entry, replication, or assembly. nih.govnih.gov For instance, some fluorinated 2-arylchroman-4-ones have exhibited significant activity against the influenza A virus, with one compound showing an IC50 of 6 μM. researchgate.net This broad spectrum of activity underscores the versatility of the chromane scaffold in the design of novel antiviral agents. sciopen.comscienceopen.com

Influenza Virus Inhibitory Actions

Derivatives of chromane and related scaffolds have been identified as potential inhibitors of the influenza virus, targeting various viral components essential for replication and propagation. Research has shown that certain chromene derivatives can specifically bind to the PB2 protein of the influenza virus, significantly reducing the activity of its RNA polymerase. nih.gov This mechanism is effective against multiple strains, including H1N1, H3N2, H5N1, and H7N9, and even oseltamivir-resistant variants. nih.gov One such compound, 1,3-dihydroxy-6-benzo[c]chromene (D715-2441), demonstrated a synergistic antiviral effect when used in combination with the neuraminidase inhibitor zanamivir. nih.gov

Other strategies involve targeting the viral neuraminidase (NA), an enzyme crucial for the release of new virions from infected cells. uu.nl While many established antivirals like oseltamivir (B103847) target NA, chromane-based structures offer a different scaffold for designing new inhibitors. uu.nl Additionally, some chromene analogs have been found to inhibit the maturation of the hemagglutinin (HA) protein, which is vital for the virus to enter host cells. nih.gov The inhibition of these key viral proteins—polymerase, neuraminidase, and hemagglutinin—demonstrates the multifaceted potential of chromane-based compounds in the development of novel anti-influenza therapeutics. nih.govuu.nl

Anticancer and Cytotoxic Effects

Modulation of Enzyme Targets: Aromatase, Carbonic Anhydrase, and Steroid Sulfatase Inhibition

Chromane and chromene derivatives have been investigated as inhibitors of several enzymes implicated in cancer progression. A notable target is carbonic anhydrase (CA), particularly the tumor-associated isoforms hCA IX and XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. A series of chromene-based sulfonamides demonstrated significant inhibitory activity against these isoforms. nih.gov

For instance, 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (compound 5a in a study) showed excellent inhibition of hCA IX with an inhibition constant (Kᵢ) of 16.6 nM, which is superior to the standard inhibitor Acetazolamide (AAZ) (Kᵢ = 25.7 nM). nih.gov Similarly, this compound was also the most effective against hCA XII, with a Kᵢ of 20.1 nM. nih.gov The structure-activity relationship studies revealed that substitutions on the chromane ring significantly influence the inhibitory potency and selectivity against different CA isoforms. nih.gov While the coumarin ring, a related structure, is known to act as a prodrug that inhibits CA enzymes, the chromane scaffold offers a stable and effective alternative for designing potent and selective inhibitors. mdpi.com

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Inhibitor (AAZ) Kᵢ (nM) |

|---|---|---|---|

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 16.6 | 25.7 |

| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 19.5 | 25.7 |

| 5,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 22.5 | 25.7 |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA XII | 20.1 | 5.7 |

| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide | hCA II | 7.5 | 12.1 |

General Anticancer Activity within Chromene/Chromanone Scaffolds

The chromene and chromanone scaffolds are recognized as privileged structures in the design of anticancer agents due to their potent cytotoxic effects against a wide range of human cancer cell lines. orientjchem.orgnih.gov Derivatives of these scaffolds have demonstrated activity through various mechanisms, including the disruption of microtubule formation and the inhibition of key cellular processes. orientjchem.org

For example, novel indole-tethered chromene derivatives have shown significant cytotoxic properties against lung (A549), prostate (PC-3), and breast (MCF-7) carcinoma cell lines. nih.gov Specifically, compounds with a fluorine substituent on the indole (B1671886) ring exhibited the most potent activity, with IC₅₀ values ranging from 7.9 to 9.1 µM. nih.gov These compounds are believed to exert their effect by targeting tubulin, a protein crucial for cell division. nih.gov

Furthermore, a series of 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against the HT-29 colon cancer cell line and moderate activity against the K562 leukemia cell line. nih.gov One of the most active compounds in this series recorded an IC₅₀ value of 7.98 µM against HT-29 cells. nih.gov Similarly, various benzo[h]chromene derivatives have been synthesized and evaluated for their anticancer potential, with some compounds showing promising activity as inhibitors of EGFR and tubulin polymerization. nih.govbenthamdirect.com Studies on chroman-2,4-dione derivatives also revealed superior cytotoxic profiles compared to chromen-4-one counterparts, particularly against leukemia cell lines like MOLT-4. nih.gov

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| Indole-tethered chromene (4c, 4d) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 7.9 - 9.1 |

| Chroman derivative (6i) | MCF-7 (Breast) | 34.7 (GI₅₀) |

| 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazide (10f) | HT-29 (Colon) | 7.98 |

| 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazide (10c) | K562 (Leukemia) | 9.44 |

| 1H-benzo[f]chromene-2-carbothioamide (difluoro-substituted) | MCF-7 (Breast) | 5.4 |

| 1H-benzo[f]chromene-2-carbothioamide (difluoro-substituted) | HepG-2 (Liver) | 4.5 |

Neurological and Metabolic Modulation

Anticonvulsant and Antiepileptic Activities

The chromane scaffold has been identified as a promising framework for the development of novel antiepileptic drugs (AEDs). semanticscholar.org A number of chromane analogs have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests. semanticscholar.orgnih.gov

In one study, a series of novel chroman anhydride (B1165640) derivatives were synthesized and tested in mice. semanticscholar.org One particular compound, designated 5j, demonstrated higher antiepileptic activity than reference drugs at a dose of 30 mg/kg. semanticscholar.org Importantly, most of the synthesized compounds did not exhibit neurotoxicity at effective doses, as determined by the rotarod test. semanticscholar.orgnih.gov Another study focusing on 2H-chromene based hydrazones also reported anticonvulsant effects. researchgate.net While not as potent as standard drugs like phenytoin (B1677684) or diazepam in all tests, these compounds were able to increase the latency to seizure onset and reduce the incidence and mortality associated with tonic-clonic seizures in the MES test. researchgate.net The diverse biological activities of chromane derivatives, including their potential to modulate voltage-gated sodium channels, underpin their exploration as antiepileptic agents. nih.gov

Antidiabetic Activity via Enzyme Inhibition

Chromane and its derivatives have emerged as potential therapeutic agents for diabetes through the inhibition of key metabolic enzymes. researchgate.net Specifically, these compounds have been shown to inhibit α-amylase and α-glucosidase, two enzymes responsible for the digestion of carbohydrates. researchgate.netnih.gov By inhibiting these enzymes, chromane derivatives can help to lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. mdpi.com

A new series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and evaluated for their antidiabetic potential. nih.gov Several of these derivatives exhibited potent inhibition of both α-amylase and α-glucosidase. nih.gov For example, compound 9 in the study showed an IC₅₀ value of 1.08 µM against α-amylase and 2.44 µg/mL against α-glucosidase, comparable or superior to the standard drug Acarbose. nih.gov In addition to enzyme inhibition, some chromene derivatives have demonstrated activity in in-vitro PPAR-γ transactivation assays, suggesting they may also improve insulin (B600854) sensitivity and glucose metabolism. nih.gov Other studies have also confirmed the hypoglycemic effects of new chromane scaffolds in in-vivo models, further supporting their potential as novel antidiabetic agents. researchgate.net

| Compound Series/Derivative | Enzyme Target | Activity (IC₅₀) | Reference (Acarbose) IC₅₀ |

|---|---|---|---|

| Chromone derivative (9) | α-Glucosidase | 688 µM | 1.33 mM |

| Chromone derivative (10) | α-Glucosidase | 268 µM | 1.33 mM |

| 2-imino-2H-chromene-6-sulfonamide (2) | α-Amylase | 1.76 µM | 0.43 µM |

| 2-oxo-2H-chromene-6-sulfonamide (9) | α-Amylase | 1.08 µM | 0.43 µM |

| 2-imino-2H-chromene-6-sulfonamide (2) | α-Glucosidase | 0.548 µg/mL | 0.604 µg/mL |

Structure Activity Relationship Sar Studies

Fundamental Principles of Structure-Activity Relationships in Chromane-3-carbohydrazide Research

The chromane (B1220400) scaffold is a privileged structure in drug design, forming the core of many bioactive compounds. mdpi.com SAR studies on this compound derivatives are guided by several fundamental principles aimed at understanding how molecular modifications influence biological activity.

Key areas of structural modification and their implications include:

The Chromane Ring System : Substitutions on the aromatic part of the chromane ring can significantly alter the electronic and lipophilic properties of the entire molecule. The nature and position of these substituents dictate interactions with biological targets. wikipedia.org

The Carbohydrazide (B1668358) Moiety : This functional group is a crucial component, often involved in hydrogen bonding and chelation with metal ions at the active sites of enzymes. Modifications to this group, such as forming Schiff bases or other derivatives, can dramatically change the compound's biological profile.

Stereochemistry : The chromane ring often contains chiral centers. The spatial arrangement of atoms is critical, as biological receptors are stereospecific. Different enantiomers or diastereomers of the same compound can exhibit vastly different activities.

Computational Modeling : Modern SAR studies frequently employ computational tools like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. mdpi.com These methods build mathematical models to correlate the three-dimensional properties of molecules (e.g., steric and electrostatic fields) with their biological activity, providing predictive insights for designing more potent compounds. nih.govnih.govresearchgate.net

By systematically altering these structural features, researchers can map the pharmacophore and optimize the compound for enhanced potency, selectivity, and pharmacokinetic properties. collaborativedrug.com

Impact of Substituent Variations on Biological Efficacy

In a series of synthesized chroman derivatives designed for dual anti-breast cancer and antiepileptic activities, the substitution on the chroman ring system was found to influence efficacy. nih.gov Specifically, compounds featuring methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the chroman scaffold were observed to be more active as antiepileptic agents than those with benzyl (B1604629) substitutions. nih.gov

While direct SAR data on hydroxyl and methyl groups for antiepileptic activity in this compound is specific, studies on related chroman-4-one derivatives indicate that substitutions on the aromatic ring are essential for activity. In one study, an unsubstituted 2-pentylchroman-4-one was inactive, but the introduction of methyl groups at the 6- and 8-positions led to a clear increase in inhibitory activity against Sirtuin 2. nih.gov Similarly, in a study of phenylmethylenehydantoins, alkyl (methyl) substitutions on the phenyl ring resulted in good anticonvulsant activity. researchgate.net These findings suggest that small, lipophilic groups like methyl can enhance activity by improving binding interactions or altering the molecule's pharmacokinetic profile.

For derivatives where this compound is condensed with an isatin (B1672199) moiety, the substituents on the isatin ring play a critical role in determining antiepileptic activity. Research has shown that the presence of electron-withdrawing groups on the isatin ring generally enhances anticonvulsant properties.

Structure-activity relationship studies on various isatin derivatives reveal a clear trend:

Halogenation : The introduction of halogen atoms such as chlorine (a mild deactivator) at the 5-position of the isatin ring leads to good anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. sciepub.com More lipophilic substitutions, like a chloro group, on the isatin molecule render the compounds more active. ualberta.ca

Electron-Donating Groups : In contrast, compounds with electron-donating groups on the isatin ring tend to show lower activity compared to those with electron-withdrawing groups. nih.gov

This suggests that an electron-deficient aromatic ring on the isatin part of the molecule is favorable for anticonvulsant activity, likely by enhancing interactions with the biological target. brieflands.com

Table 1: Effect of Isatin Ring Substituents on Anticonvulsant Activity

| Substituent at 5-Position | Electronic Effect | Observed Activity | Reference |

|---|---|---|---|

| -H | Neutral | Baseline Activity | sciepub.com |

| -CH₃ | Electron-Donating | Active (increased lipophilicity) | sciepub.com |

| -Cl | Electron-Withdrawing | Good Activity | sciepub.comualberta.ca |

The introduction of aryl groups to the chromane scaffold significantly influences the anticancer efficacy of the resulting compounds. SAR studies on 4-aryl-4H-chromenes have demonstrated that the nature and position of substituents on this aryl ring are critical for cytotoxic activity. benthamdirect.comacs.orgingentaconnect.comresearchgate.net

Key findings include:

Lipophilicity : The antitumor activity of 4-aryl-4H-chromenes is significantly affected by the lipophilicity of the molecule. A balance between a hydrophilic or hydrophobic substituent at the 7-position of the chromene ring and a hydrophobic substituent on the C-4 aryl ring is crucial for potency. benthamdirect.com

Substituent Position : The specific placement of substituents on the aryl ring can dictate the compound's potency. For instance, in one series of 4-aryl-4H-chromenes, a methyl group on the nitrogen of a pyrrole (B145914) ring fused at the 7,8-positions led to potent apoptosis inducers with activity in the low nanomolar range. acs.org

Electron-Withdrawing Groups : In related thiochromene derivatives, para-substituted aryl groups with electron-withdrawing substituents, particularly nitro groups, were found to be pivotal for maximizing potency. rsc.org

Table 2: Anticancer Activity of Selected 4-Aryl-4H-Chromene Derivatives

| Compound | C4-Aryl Substituent | Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6i | 5-Chloro (on isatin ring) | MCF-7 | 34.7 | nih.gov |

| 6a | Unsubstituted (on isatin ring) | MCF-7 | 37.1 | nih.gov |

| 6k | 6-Chloro (on isatin ring) | MCF-7 | 38.2 | nih.gov |

| 6e | 5-Bromo (on isatin ring) | MCF-7 | 46.9 | nih.gov |

Data derived from chroman derivatives condensed with substituted isatins.

Derivatives formed from salicylaldehyde (B1680747) and a carbohydrazide, known as salicylidene acylhydrazides, have demonstrated notable anti-HIV-1 activity. nih.gov The specific structural features of the salicyl and hydrazide moieties are crucial for this inhibitory action, particularly against HIV-1 integrase (IN). nih.gov

The key structural components for activity are:

Salicyl Moiety (o-hydroxy group) : The hydroxyl group on the aromatic ring, ortho to the imine bond, is a critical feature. This arrangement is capable of forming a stable six-membered ring through intramolecular hydrogen bonding and can participate in metal chelation. HIV-1 integrase is a metalloenzyme, and many inhibitors function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's catalytic core. mdpi.com

Hydrazide Moiety (-CO-NH-N=) : The hydrazide linker provides a specific spatial arrangement and electronic properties. The amide carbonyl and the imine nitrogen are important for binding. Structure-activity studies on N,N'-bis-salicylhydrazine, a potent integrase inhibitor, showed that removing a single amide carbonyl or replacing a hydroxyl group with an amino group resulted in a significant loss of potency. nih.gov

These compounds have been found to inhibit HIV-1 replication at a post-integration step. nih.gov The combined salicyl and hydrazide functionalities create a pharmacophore that effectively targets the viral enzyme.

Table 3: Anti-HIV-1 Activity of Salicylidene Acylhydrazide Compounds

| Compound | 50% HIV-1 Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| INP0149 | 1-7 µM | nih.gov |

| INP0341 | 1-7 µM | nih.gov |

When this compound is reacted with aldehydes or ketones, it forms Schiff bases, which are characterized by the presence of an imine or azomethine (-C=N-) group. This functional group is not merely a linker but is fundamentally critical to the biological activities of these compounds. scirp.orgresearchgate.net

The significance of the imine group is multifaceted:

Electronic Properties : The carbon-nitrogen double bond is polarized, containing an electrophilic carbon and a nucleophilic nitrogen. This allows for excellent binding opportunities with various biological nucleophiles and electrophiles, which can lead to the inhibition of target enzymes or the disruption of cellular processes. gsconlinepress.comgsconlinepress.comijfmr.com

Chelating Ability : The nitrogen atom of the imine group, often in conjunction with other nearby donor atoms (like the hydroxyl group in salicyl derivatives), can chelate metal ions. This is a key mechanism for the inhibition of metalloenzymes.

Pharmacophore Component : The azomethine group is a common feature in numerous natural and synthetic compounds and is often considered an essential part of the pharmacophore responsible for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. gsconlinepress.comijfmr.com

In essence, the formation of the imine bond in Schiff bases derived from this compound is a key structural modification that unlocks a broad spectrum of potential biological activities. scirp.org

Conformational and Stereochemical Considerations

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For this compound and its derivatives, these factors play a pivotal role in defining their pharmacological profiles. The inherent structural features of the chromane scaffold, combined with the stereochemical possibilities at the C3 position, give rise to a complex interplay of spatial and electronic properties that govern receptor binding and subsequent biological activity.

Rigidity and 3D-Dimensionality in Spiro Compounds and Receptor Binding

Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in drug design due to their inherent rigidity and well-defined three-dimensional structures. nih.gov This structural constraint can be advantageous for receptor binding as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The perpendicular orientation of the rings in spirocyclic systems creates a unique and rigid three-dimensional shape that can effectively probe the topology of a receptor's binding pocket. nih.gov

In the context of this compound, the generation of spiro derivatives can lock the conformation of the molecule, presenting a specific spatial arrangement of functional groups to the receptor. This rigidity and precise 3D-dimensionality can enhance interactions such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are fundamental to drug-receptor binding. nih.gov For instance, the synthesis of spiro chromanone derivatives has been explored to develop potent antimicrobial agents, where the rigid 3D scaffold was found to be crucial for their activity. nih.govrsc.org

The table below illustrates key interactions facilitated by the rigid 3D structure of spiro compounds, which are applicable to derivatives of this compound.

| Interaction Type | Description | Potential Impact on Binding |

| Hydrogen Bonding | Formation of hydrogen bonds between the carbohydrazide moiety and receptor residues. | Enhanced binding affinity and specificity. |

| π–π Stacking | Interaction between the aromatic ring of the chromane and aromatic residues in the receptor. | Stabilization of the ligand-receptor complex. |

| Hydrophobic Interactions | Engagement of nonpolar regions of the molecule with hydrophobic pockets of the receptor. | Increased binding affinity. |

| Steric Complementarity | The fixed 3D shape fits precisely into the receptor's binding site. | High selectivity for the target receptor. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu These approaches are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. rutgers.edu

For chromane derivatives, 2D-QSAR and 3D-QSAR models have been employed to understand the structural requirements for various biological activities. nih.gov In a 2D-QSAR study, descriptors calculated from the two-dimensional structure of the molecules (e.g., physicochemical properties, topological indices) are correlated with their biological activity. For instance, a 2D-QSAR study on benzopyranes identified a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. researchgate.netresearchgate.net These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such studies on related benzopyran analogs have successfully identified key pharmacophoric features, including the optimal spatial arrangement of hydrogen-bond donors, acceptors, and hydrophobic groups. nih.gov

The application of QSAR to a series of this compound derivatives would involve the systematic modification of the core structure and the subsequent correlation of these changes with biological activity. The data generated from such studies can guide the rational design of more potent and selective analogs.

The following table summarizes the types of descriptors used in QSAR studies and their relevance to understanding the structure-activity relationship of this compound derivatives.

| QSAR Approach | Descriptor Types | Information Gained |

| 2D-QSAR | Physicochemical (e.g., LogP), Electronic (e.g., Hammett constants), Topological (e.g., connectivity indices) | Identifies general structural features influencing activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, Hydrogen-bond donor/acceptor fields | Provides a 3D map of favorable and unfavorable regions for interaction with the receptor. |

Computational Chemistry and Molecular Modeling in Chromane 3 Carbohydrazide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx This method is instrumental in understanding the interaction between a ligand, such as a Chromane-3-carbohydrazide derivative, and a biological receptor.

Prediction of Ligand-Receptor Binding Interactions

Molecular docking simulations have been effectively used to predict the binding interactions of this compound derivatives with various protein targets. For instance, in a study involving pyrazine-chromene-3-carbohydrazide conjugates designed as potential inhibitors for SARS-CoV-2 enzymes, molecular docking revealed detailed binding modes. The simulations showed that these compounds could establish multiple hydrogen bonds with the binding site residues of the main protease (Mpro). For the RNA-dependent RNA-polymerase (RdRp), the conjugates demonstrated favorable binding orientations through the formation of hydrogen bonds, pi-cation interactions, and salt bridges with the binding tunnel residues and RNA. researchgate.net

These predictive studies are crucial in elucidating the mechanism of action and in the rational design of more potent inhibitors. By identifying the key amino acid residues involved in the binding, modifications can be made to the ligand to enhance these interactions and improve its efficacy.

Identification of Binding Pockets for Enzyme Inhibition

A primary application of molecular docking is the identification and characterization of binding pockets within enzymes, which is fundamental for understanding enzyme inhibition. By simulating the interaction of a ligand with a target enzyme, researchers can visualize how the molecule fits into the active site or an allosteric site.

For example, docking studies on chromen-linked hydrazine (B178648) carbothioamides as α-glucosidase inhibitors have provided insights into their mode of inhibition. The analysis revealed that the hydrazine carbothioamide moiety of these compounds plays a crucial role in their attachment to the key residues within the active site of α-glucosidase. researchgate.net This information is vital for understanding the structure-activity relationship and for designing more effective and selective enzyme inhibitors. The ability to identify these binding pockets and the nature of the interactions within them allows for the optimization of lead compounds to achieve better inhibitory activity.

Evaluation of Binding Affinities with Microbial Targets

Molecular docking is a valuable tool for evaluating the binding affinities of potential antimicrobial agents against various microbial targets. While specific binding affinity data for this compound is not extensively available, studies on structurally related compounds like 3D-spiro chromanone derivatives provide significant insights into their potential antimicrobial activity. These studies have shown that such compounds exhibit good to high binding affinities with several key microbial enzymes. researchgate.net

The binding affinities for these related compounds against various microbial targets are summarized in the table below.

| Microbial Target | PDB ID | Binding Affinity (kcal/mol) Range for Spiro Chromanone Derivatives |

| Penicillin-Binding Proteins | 1VQQ | -7.4 to -9.9 |

| DNA Gyrase | 5MMN | -7.8 to -9.0 |

| Lanosterol 14-alpha Demethylase | 5TZ1 | -8.2 to -11.2 |

| Exo-beta-1,3-Glucanase | 3N9K | -8.2 to -11.9 |

Data sourced from a study on 3D-spiro chromanone derivatives, which are structurally similar to this compound. researchgate.net

These binding affinity values, expressed in kcal/mol, indicate the strength of the interaction between the ligand and the target protein, with more negative values suggesting stronger binding. The promising binding affinities of these related chromane (B1220400) structures suggest that this compound could also be a potent inhibitor of these microbial targets. For instance, a study on N-Arylidenequinoline-3-carbohydrazides analogs, another related class of compounds, revealed a docking score of -8.9 kcal/mol against a β-glucuronidase enzyme, which is a type of glucanase. scielo.org.mx

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound research, DFT studies provide a theoretical framework for understanding its molecular properties and reactivity.

Theoretical Investigation of Molecular Structures

DFT calculations are widely employed to investigate the molecular geometry of carbohydrazide (B1668358) derivatives. These theoretical calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), allow for the optimization of the molecular structure to its most stable state. manchester.ac.uk For hydrazone derivatives, DFT has been used to determine geometric parameters, which can then be compared with experimental data obtained from X-ray diffraction. mdpi.com

These theoretical investigations provide valuable data on bond lengths, bond angles, and dihedral angles, contributing to a comprehensive understanding of the molecule's three-dimensional structure. For example, DFT calculations can predict the planarity of certain molecular fragments and the orientation of different substituents.

Complementary Analysis of Experimental Data for Biological Systems

DFT studies serve as a powerful complement to experimental data for biological systems. While experimental techniques like X-ray crystallography provide a snapshot of the molecular structure in the solid state, DFT calculations can model the molecule in the gas phase or in solution, offering insights into its behavior in different environments. mdpi.com

Discrepancies can sometimes be observed between computed and experimentally determined geometric parameters. These differences are often explained by the fact that DFT calculations are typically performed for a single molecule in the gas phase, whereas experimental data from crystallography reflects the structure within a crystal lattice, where intermolecular forces can influence the molecular conformation. mdpi.com By comparing theoretical and experimental results, researchers can gain a more nuanced understanding of the molecule's structural dynamics and how its conformation might change in a biological environment. This complementary approach is crucial for accurately interpreting experimental findings and for building reliable models of ligand-receptor interactions.

Computational Methods for Predicting Biological Activity

A variety of computational methods are employed to predict the biological activity of this compound derivatives, offering a cost-effective and time-efficient alternative to traditional high-throughput screening. These methods are primarily centered on understanding the interactions between the small molecule and its potential biological targets.

One of the most utilized techniques is molecular docking . This method predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a receptor, such as an enzyme or a protein. For instance, in studies of related heterocyclic compounds, molecular docking has been used to investigate the binding interactions with specific enzymes, helping to elucidate the mechanism of action. nih.govnih.gov The binding affinity, which is calculated based on scoring functions, can provide an estimate of the compound's inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone in predicting biological activity. By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of novel, untested molecules. For related carbohydrazone derivatives, cheminformatics analyses have been used to identify key structural features and physicochemical properties that correlate with their inhibitory activity against certain enzymes. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic properties of the molecules, which are crucial for their reactivity and interaction with biological targets. researchgate.netnih.gov These quantum mechanical methods can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key in predicting its reactivity. researchgate.net

The following table summarizes some of the key computational parameters often evaluated for this compound and its analogs:

| Computational Parameter | Description | Relevance to Biological Activity |

| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and its target protein, calculated from molecular docking simulations. | A lower binding affinity (more negative value) generally indicates a more potent inhibitor. |

| pKi | The negative logarithm of the inhibition constant (Ki), predicted using models like CoMFA. | A higher pKi value suggests a stronger binding to the target. nih.gov |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller energy gap can indicate higher chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Helps to identify regions of the molecule that are likely to be involved in electrostatic interactions with the receptor. researchgate.net |

Cheminformatics Applications in Compound Characterization and Optimization

Cheminformatics plays a pivotal role in the characterization and optimization of this compound derivatives by analyzing their physicochemical properties and identifying key structural features for improved activity and drug-likeness.

Various molecular descriptors are calculated to characterize the compounds. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. For example, basic properties like molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP) are fundamental in assessing a compound's potential as a drug candidate. chemscene.com

The "drug-likeness" of a compound is often evaluated using rules such as Lipinski's Rule of Five. Cheminformatics tools can quickly assess a library of this compound derivatives against these rules to filter out compounds with poor pharmacokinetic profiles.

Moreover, techniques like Comparative Molecular Field Analysis (CoMFA) are used to create 3D QSAR models that can guide the optimization of the lead compound. nih.gov By visualizing the steric and electrostatic fields around a series of molecules, researchers can identify regions where modifications are likely to enhance biological activity.

The following table provides examples of physicochemical descriptors for the parent compound, this compound, which are typically generated using cheminformatics tools:

| Descriptor | Value | Significance in Drug Design |

| Molecular Weight | 192.21 g/mol | Influences absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. chemscene.com |

| LogP | 0.2276 | A measure of the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. chemscene.com |

| Number of Hydrogen Bond Acceptors | 3 | Important for molecular recognition and binding to biological targets. chemscene.com |

| Number of Hydrogen Bond Donors | 2 | Crucial for forming hydrogen bonds with the active site of a protein. chemscene.com |

| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. chemscene.com |

Through the application of these computational and cheminformatics approaches, researchers can accelerate the discovery and development of novel this compound-based therapeutic agents.

Future Perspectives and Research Directions

Exploration of Novel Chromane-3-carbohydrazide Hybrids and Conjugates

A significant future direction in the study of this compound involves the creation of hybrid molecules and conjugates. This molecular hybridization strategy aims to combine the pharmacophoric features of this compound with other biologically active moieties to produce novel compounds with potentially synergistic or enhanced therapeutic effects.

The concept of molecular hybridization has been successfully applied to related chromene and coumarin (B35378) scaffolds. For instance, the development of coumarin-benzimidazole hybrids has been explored to create non-carbohydrate inhibitors of human galectin-1, a protein implicated in cancer. nih.gov Similarly, the synthesis of dioxathiole-coumarin hybrids has been investigated to generate new bioactive candidates. researchgate.net These examples underscore the potential of fusing different pharmacophores to achieve desired biological activities.

Future research on this compound could involve its conjugation with various heterocyclic systems known for their diverse pharmacological properties, such as:

Triazoles: Known for their antifungal and anticancer activities.

Thiadiazoles: Exhibiting a broad range of biological effects including antimicrobial and anti-inflammatory properties.

Oxadiazoles: Recognized for their potential as anticancer and antimicrobial agents. mdpi.com

By forming hybrids of this compound with these and other scaffolds, researchers can explore new chemical space and potentially discover compounds with improved efficacy and novel mechanisms of action.

Development of Selective Inhibitors Targeting Specific Biological Pathways

The development of selective inhibitors that target specific enzymes or biological pathways is a cornerstone of modern drug discovery. The chromane (B1220400) and related coumarin structures have shown promise in this area. For example, novel 3-substituted coumarins have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes. researchgate.net Additionally, coumarin-benzimidazole hybrids have been designed as selective inhibitors of galectin-1. nih.gov

Building on this, future research can focus on modifying the this compound structure to develop selective inhibitors for a variety of therapeutic targets. The carbohydrazide (B1668358) functional group offers a versatile handle for chemical modification, allowing for the introduction of different substituents to modulate binding affinity and selectivity.

Potential enzymatic targets for inhibitors derived from this compound could include:

Kinases: A large family of enzymes involved in cell signaling and often implicated in cancer.

Proteases: Involved in a wide range of physiological processes, making them targets for various diseases.

Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation and are targets for cancer therapy.

The design of selective inhibitors will require a deep understanding of the structure-activity relationships of this compound derivatives and their interactions with the target proteins.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques are indispensable tools in modern drug design, enabling the rational design of new molecules with desired properties. patsnap.com These methods can significantly accelerate the drug discovery process by predicting the binding of ligands to their targets, identifying key interactions, and suggesting modifications to improve affinity and selectivity. nih.gov

For the future development of this compound derivatives, several computational approaches can be employed:

Molecular Docking: To predict the binding modes of this compound analogs within the active sites of target proteins. This can help in understanding the structural basis of inhibition and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds.

Virtual Screening: To screen large libraries of virtual compounds based on the this compound scaffold against a specific biological target, identifying promising candidates for synthesis and experimental testing. patsnap.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the conformational changes that may occur upon ligand binding. patsnap.com

The integration of these in silico methods will facilitate a more targeted and efficient approach to the design and optimization of this compound-based therapeutic agents. semanticscholar.orgmdpi.com

Investigation of Diverse Biological Applications Beyond Current Scope

The chromene and chromane ring systems are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govorientjchem.org This suggests that this compound and its derivatives may also possess a broad range of therapeutic applications waiting to be discovered.

Future research should aim to explore the biological potential of this compound beyond its currently known activities. This can be achieved through systematic screening of this compound and its derivatives in a variety of biological assays.

Potential areas for investigation include:

Neurodegenerative Diseases: The chromane scaffold is present in compounds with neuroprotective properties. core.ac.uk Investigating the potential of this compound derivatives in models of Alzheimer's or Parkinson's disease could be a fruitful area of research.

Infectious Diseases: Given the antimicrobial and antiviral activities reported for other chromene derivatives, screening this compound analogs against a panel of pathogenic bacteria, fungi, and viruses is warranted. orientjchem.org

Metabolic Disorders: Some chromanone derivatives have shown potential as antidiabetic agents. nih.gov Exploring the effects of this compound on metabolic pathways could reveal new therapeutic opportunities.

A comprehensive evaluation of the biological activity profile of this compound will be crucial for uncovering its full therapeutic potential.

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve the sustainability of chemical processes. mdpi.com Future research on this compound should focus on developing eco-friendly synthetic methods that are both efficient and environmentally benign. ijpdd.orgijpdd.org

Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. nih.gov Green chemistry approaches offer alternatives that can reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

Key green chemistry strategies that can be applied to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often allows for the use of less solvent compared to conventional heating methods. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. nih.govresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.netresearchgate.net

Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve the atom economy of chemical reactions. researchgate.net

By adopting these sustainable and green chemistry approaches, the synthesis of this compound can be made more environmentally friendly, aligning with the broader goals of sustainable development in the chemical and pharmaceutical industries.

Q & A

Q. What are the standard synthetic protocols for Chromane-3-carbohydrazide derivatives, and how can purity be validated?

Methodological Answer:

- Synthesis : this compound derivatives are typically synthesized via condensation reactions between chromane-3-carboxylic acid derivatives and hydrazine. For example, (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide derivatives were prepared by reacting tetrahydro-β-carboline intermediates with hydrazine hydrate under reflux .

- Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR and -NMR. Mass spectrometry (ESI-MS) is critical for confirming molecular weights .

Q. How are in vitro antiviral activities of this compound derivatives evaluated?

Methodological Answer:

- Assay Design : Use tobacco mosaic virus (TMV) as a model system. Compounds are tested for inactivation, curative, and protection activities at concentrations ranging from 100–500 µg/mL. Ribavirin is a common positive control.

- Data Interpretation : Compare inhibition rates (e.g., compound 16 showed 35.8% protection at 100 µg/mL, close to ribavirin’s 37.9% at 500 µg/mL). Dose-response curves and IC values should be calculated to assess potency .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm) and hydrazide (-NH-NH, ~3200–3350 cm) groups.

- NMR : -NMR identifies protons adjacent to the hydrazide moiety (δ 8.5–9.5 ppm for NH groups). -NMR confirms the chromane ring carbons and carbonyl carbon (~170 ppm) .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize this compound derivatives for target binding?

Methodological Answer:

- Docking Workflow :

Target Preparation : Retrieve the 3D structure of the target protein (e.g., TMV coat protein) from the PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of this compound derivatives using tools like Open Babel.

Scoring : Use AutoDock Vina for docking simulations. Set exhaustiveness ≥8 for thorough sampling. Analyze binding poses for hydrogen bonds (e.g., with viral protease active sites) and hydrophobic interactions.

Q. How to address discrepancies in biological activity data across studies on this compound analogs?

Methodological Answer:

- Root Cause Analysis :

- Experimental Variables : Check differences in assay conditions (e.g., cell lines, virus strains, incubation times). For example, compound 29 showed superior field efficacy against TMV compared to lab results due to environmental factors .

- Statistical Rigor : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05). Use Cohen’s d to measure effect size if sample sizes vary.

- Resolution : Replicate experiments under standardized protocols and perform meta-analyses of published data .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Lead Optimization :

- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.

- Prodrug Design : Mask the hydrazide moiety with enzymatically cleavable groups (e.g., acetyl) to improve oral bioavailability.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.